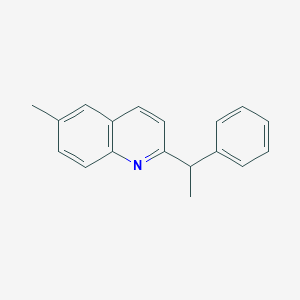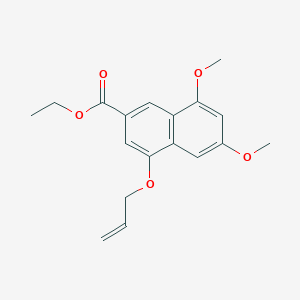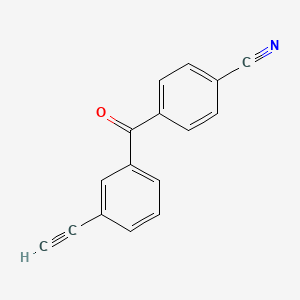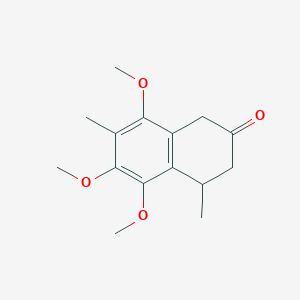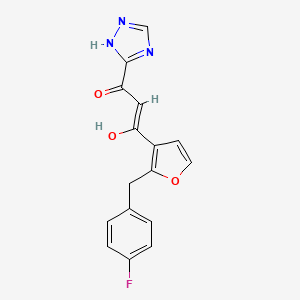
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanyl Intermediate: This step involves the reaction of 4-fluorobenzyl bromide with furfural in the presence of a base to form the furanyl intermediate.
Hydroxylation: The furanyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.
Triazole Formation: The hydroxylated intermediate is reacted with 1H-1,2,4-triazole under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Propen-1-one, 1-(2-((4-chlorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- **2-Propen-1-one, 1-(2-((4-bromophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- enhances its biological activity and stability compared to its chlorinated and brominated analogs.
Biological Activity: The compound exhibits unique anti-inflammatory and anti-cancer properties due to the specific interactions of the fluorine atom with biological targets.
Propiedades
Número CAS |
280571-41-7 |
|---|---|
Fórmula molecular |
C16H12FN3O3 |
Peso molecular |
313.28 g/mol |
Nombre IUPAC |
(Z)-3-[2-[(4-fluorophenyl)methyl]furan-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-15-12(5-6-23-15)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,21H,7H2,(H,18,19,20)/b13-8- |
Clave InChI |
IWYWSUMSKDPAHQ-JYRVWZFOSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC2=C(C=CO2)/C(=C/C(=O)C3=NC=NN3)/O)F |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=CO2)C(=CC(=O)C3=NC=NN3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




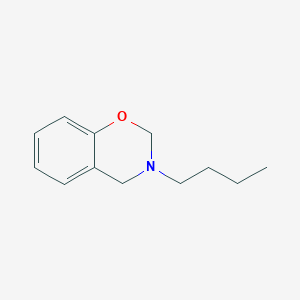
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

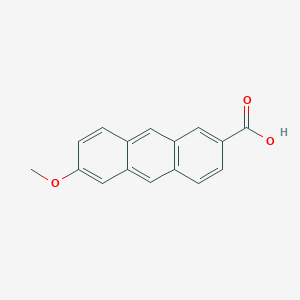
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
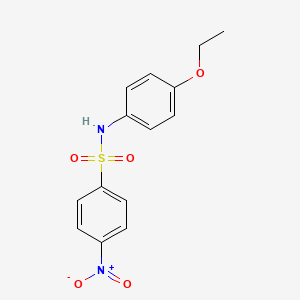
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
